molecular formula C21H19Cl2N3O2 B298981 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

カタログ番号 B298981
分子量: 416.3 g/mol
InChIキー: KUHGVQKCDKDXNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of type 2 diabetes.

作用機序

The mechanism of action of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors involves the inhibition of the enzyme 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, these hormones are able to remain active for longer periods, resulting in increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include increased insulin secretion, improved glucose control, and reduced blood glucose levels. These effects are achieved by the inhibition of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, which leads to increased levels of active incretin hormones such as GLP-1 and GIP.

実験室実験の利点と制限

The advantages of using 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors in lab experiments include their ability to improve glucose control and reduce blood glucose levels, which can be useful in studying the effects of diabetes on various physiological processes. However, the limitations of using 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include their potential side effects and the need for careful dosing to avoid toxicity.

将来の方向性

The future directions for 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors include the development of more potent and selective inhibitors, as well as the investigation of their potential application in the treatment of other diseases such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors and their potential long-term effects on human health.
Conclusion
In conclusion, 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors have shown great potential as a treatment for type 2 diabetes, and their mechanism of action has been extensively studied. While there are limitations to their use in lab experiments, their advantages make them a valuable tool for studying the effects of diabetes on various physiological processes. As research continues, it is likely that 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors will play an increasingly important role in the treatment of a range of diseases.

合成法

The synthesis of 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors involves the reaction of 3,4-dichlorobenzaldehyde, 4-methylphenylhydrazine, and 1H-pyrrolo[3,2-c]pyridin-4(5H)-one in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then subjected to a series of purification steps to obtain the final compound.

科学的研究の応用

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione inhibitors have been extensively studied for their potential application in the treatment of type 2 diabetes. They work by inhibiting the enzyme dipeptidyl peptidase 4 (2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, these hormones are able to remain active for longer periods, resulting in increased insulin secretion and improved glucose control.

特性

製品名

2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

分子式

C21H19Cl2N3O2

分子量

416.3 g/mol

IUPAC名

4-(3,4-dichlorophenyl)-7-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C21H19Cl2N3O2/c1-12-3-5-13(6-4-12)18-17-19(25-10-2-9-24(18)25)21(28)26(20(17)27)14-7-8-15(22)16(23)11-14/h3-8,11,17-19H,2,9-10H2,1H3

InChIキー

KUHGVQKCDKDXNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)N5N2CCC5

正規SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)N5N2CCC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。